molecular formula C17H21N5O2S B10985343 4-benzyl-N-(2-oxo-2-(thiazol-2-ylamino)ethyl)piperazine-1-carboxamide

4-benzyl-N-(2-oxo-2-(thiazol-2-ylamino)ethyl)piperazine-1-carboxamide

Cat. No.: B10985343
M. Wt: 359.4 g/mol
InChI Key: MKZDUGXPJCTVBB-UHFFFAOYSA-N
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Description

4-benzyl-N-(2-oxo-2-(thiazol-2-ylamino)ethyl)piperazine-1-carboxamide is a synthetic organic compound that features a piperazine ring substituted with a benzyl group and a thiazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(2-oxo-2-(thiazol-2-ylamino)ethyl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Thiazole to the Piperazine: The thiazole derivative is then reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.

    Benzylation: The final step involves the benzylation of the piperazine nitrogen using benzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated synthesis and purification systems would ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate.

Biology

Biologically, the compound has shown potential as an antimicrobial agent due to the presence of the thiazole ring, which is known for its biological activity .

Medicine

In medicinal chemistry, 4-benzyl-N-(2-oxo-2-(thiazol-2-ylamino)ethyl)piperazine-1-carboxamide is investigated for its potential as an anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development .

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its synthesis and modification can lead to the discovery of new active compounds with various applications.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(2-oxo-2-(thiazol-2-ylamino)ethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    4-benzyl-N-(2-oxo-2-(imidazol-2-ylamino)ethyl)piperazine-1-carboxamide: Similar structure but with an imidazole ring instead of

Properties

Molecular Formula

C17H21N5O2S

Molecular Weight

359.4 g/mol

IUPAC Name

4-benzyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]piperazine-1-carboxamide

InChI

InChI=1S/C17H21N5O2S/c23-15(20-16-18-6-11-25-16)12-19-17(24)22-9-7-21(8-10-22)13-14-4-2-1-3-5-14/h1-6,11H,7-10,12-13H2,(H,19,24)(H,18,20,23)

InChI Key

MKZDUGXPJCTVBB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)NCC(=O)NC3=NC=CS3

Origin of Product

United States

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